molecular formula C18H13Cl2N3OS B2783702 2-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 450340-62-2

2-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2783702
CAS No.: 450340-62-2
M. Wt: 390.28
InChI Key: BCHFZRZCSWNWPH-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C18H13Cl2N3OS and its molecular weight is 390.28. The purity is usually 95%.
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Biological Activity

2-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound belonging to the thienopyrazole class, noted for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H12Cl2N4O5SC_{18}H_{12}Cl_2N_4O_5S with a molecular weight of 467.3 g/mol. Its structure includes a thieno[3,4-c]pyrazole core substituted with various functional groups that contribute to its biological properties.

PropertyValue
Molecular FormulaC18H12Cl2N4O5S
Molecular Weight467.3 g/mol
IUPAC Name2-chloro-N-[2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl]benzamide
InChI KeyGUAYGSHEYPRCTN-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression, such as phosphodiesterase (PDE) and Aurora kinases, which are crucial in cell cycle regulation.
  • Antioxidant Activity : Research indicates that thienopyrazole derivatives can act as antioxidants, protecting cells from oxidative stress and damage.

Biological Activities

Research has demonstrated various biological activities associated with this compound:

  • Anticancer Activity :
    • Studies have shown that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported IC50 values as low as 49.85 µM for certain derivatives against A549 lung cancer cells .
    • The mechanism involves inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Effects :
    • Inhibition of pro-inflammatory cytokines and enzymes has been observed, suggesting potential use in treating inflammatory diseases .
  • Antimicrobial Properties :
    • Thienopyrazole derivatives have shown activity against a range of pathogens, indicating their potential as antimicrobial agents .

Case Studies

Several studies have explored the biological effects of thienopyrazole derivatives:

  • Study on Antioxidant Activity : A recent study assessed the protective effects of thienopyrazole compounds against oxidative damage in red blood cells of Clarias gariepinus, demonstrating significant reductions in erythrocyte malformations when treated with these compounds .
  • Antitumor Activity Screening : Another investigation highlighted the antitumor potential of various thienopyrazole derivatives, noting their effectiveness in inducing apoptosis in cancer cells through targeted inhibition of specific kinases .

Scientific Research Applications

Basic Information

  • IUPAC Name : 2-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
  • Molecular Formula : C18H14ClN3OS
  • Molecular Weight : 373.84 g/mol

Structural Formula

The structural representation of the compound can be visualized as follows:C18H14ClN3OS\text{C}_{18}\text{H}_{14}\text{Cl}\text{N}_{3}\text{O}_{S}

Antiviral Activity

Recent studies have indicated that thieno[3,4-c]pyrazole derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have shown efficacy against various viral strains. In particular:

  • Mechanism of Action : The compound interferes with viral replication processes by inhibiting specific viral enzymes.
  • Case Study : A related derivative demonstrated an IC50 value of 1.1 µM against delavirdine-resistant HIV variants, showcasing potential for treatment in resistant cases .
CompoundTarget VirusIC50 (µM)Reference
Thieno derivativeHIV1.1
Pyrazole analogMeasles Virus60 nM

Anticancer Properties

The anticancer potential of this compound has been investigated across several cancer cell lines:

  • In vitro Studies : Compounds within the same class have been evaluated for their cytotoxic effects against breast cancer and prostate cancer cell lines.
  • Case Study : A thieno[3,4-c]pyrazole derivative exhibited selective cytotoxicity with an IC50 value significantly lower than that of standard chemotherapeutics .
Cell LineCompoundIC50 (µM)Reference
MCF-7 (Breast Cancer)Thieno derivative15
PC-3 (Prostate Cancer)Thieno derivative12

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties:

  • Mechanism : It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
  • Case Study : Research indicated that a related thieno[3,4-c]pyrazole reduced TNF-alpha levels in vitro by over 50% at a concentration of 5 µM .
Inflammatory MarkerCompoundEffect (%)Reference
TNF-alphaThieno derivative-50%

Properties

IUPAC Name

2-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3OS/c19-11-4-3-5-12(8-11)23-17(14-9-25-10-16(14)22-23)21-18(24)13-6-1-2-7-15(13)20/h1-8H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHFZRZCSWNWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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